(1(S),4(S))-2,4,5-Trideoxy-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-N-((2-methyl-1-((2-benzimidazolyl)lmethyl)amino)carbonyl)propyl)-5-phenyl-2-((4-bromophenyl)methylamino)-L-lyxonamide
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Overview
Description
(1(S),4(S))-2,4,5-Trideoxy-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-N-((2-methyl-1-((2-benzimidazolyl)lmethyl)amino)carbonyl)propyl)-5-phenyl-2-((4-bromophenyl)methylamino)-L-lyxonamide is a complex organic compound with a unique structure that includes multiple functional groups such as amides, amines, and aromatic rings
Preparation Methods
The synthesis of (1(S),4(S))-2,4,5-Trideoxy-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-N-((2-methyl-1-((2-benzimidazolyl)lmethyl)amino)carbonyl)propyl)-5-phenyl-2-((4-bromophenyl)methylamino)-L-lyxonamide involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic routes and reaction conditions are typically optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or amine groups using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
(1(S),4(S))-2,4,5-Trideoxy-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-N-((2-methyl-1-((2-benzimidazolyl)lmethyl)amino)carbonyl)propyl)-5-phenyl-2-((4-bromophenyl)methylamino)-L-lyxonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its ability to modulate biological pathways involved in diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1(S),4(S))-2,4,5-Trideoxy-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-N-((2-methyl-1-((2-benzimidazolyl)lmethyl)amino)carbonyl)propyl)-5-phenyl-2-((4-bromophenyl)methylamino)-L-lyxonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Properties
CAS No. |
161277-32-3 |
---|---|
Molecular Formula |
C44H52BrN7O6 |
Molecular Weight |
854.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-bromophenyl)methylamino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H52BrN7O6/c1-27(2)37(41(54)47-25-36-48-33-17-11-12-18-34(33)49-36)51-43(56)39(46-24-30-19-21-32(45)22-20-30)40(53)35(23-29-13-7-5-8-14-29)50-42(55)38(28(3)4)52-44(57)58-26-31-15-9-6-10-16-31/h5-22,27-28,35,37-40,46,53H,23-26H2,1-4H3,(H,47,54)(H,48,49)(H,50,55)(H,51,56)(H,52,57)/t35-,37-,38-,39+,40+/m0/s1 |
InChI Key |
ZPLNKSVNSSPDBX-BMYMHALSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)[C@@H]([C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=C(C=C5)Br |
Canonical SMILES |
CC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(C(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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